tert-butyl N-{2-fluoro-5-[2-(N-methylprop-2-enamido)acetamido]phenyl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-{2-fluoro-5-[2-(N-methylprop-2-enamido)acetamido]phenyl}carbamate is a complex organic compound with a unique structure that includes a tert-butyl group, a fluoro-substituted phenyl ring, and an enamido group
Preparation Methods
The synthesis of tert-butyl N-{2-fluoro-5-[2-(N-methylprop-2-enamido)acetamido]phenyl}carbamate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the fluoro-substituted phenyl ring: This can be achieved through electrophilic aromatic substitution reactions using fluorinating agents.
Introduction of the enamido group: This step involves the reaction of the fluoro-substituted phenyl ring with N-methylprop-2-enamide under appropriate conditions.
Formation of the carbamate group: The final step involves the reaction of the intermediate product with tert-butyl isocyanate to form the desired carbamate compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
tert-butyl N-{2-fluoro-5-[2-(N-methylprop-2-enamido)acetamido]phenyl}carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro-substituted phenyl ring, using reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-butyl N-{2-fluoro-5-[2-(N-methylprop-2-enamido)acetamido]phenyl}carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl N-{2-fluoro-5-[2-(N-methylprop-2-enamido)acetamido]phenyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparison with Similar Compounds
tert-butyl N-{2-fluoro-5-[2-(N-methylprop-2-enamido)acetamido]phenyl}carbamate can be compared with other similar compounds, such as:
tert-butyl N-{2-chloro-5-[2-(N-methylprop-2-enamido)acetamido]phenyl}carbamate: This compound has a chloro group instead of a fluoro group, which can lead to different reactivity and biological activity.
tert-butyl N-{2-bromo-5-[2-(N-methylprop-2-enamido)acetamido]phenyl}carbamate: The presence of a bromo group can also affect the compound’s properties and applications.
tert-butyl N-{2-iodo-5-[2-(N-methylprop-2-enamido)acetamido]phenyl}carbamate:
The uniqueness of this compound lies in its specific combination of functional groups, which can lead to distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl N-[2-fluoro-5-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN3O4/c1-6-15(23)21(5)10-14(22)19-11-7-8-12(18)13(9-11)20-16(24)25-17(2,3)4/h6-9H,1,10H2,2-5H3,(H,19,22)(H,20,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJQPONIVCFLUAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1)NC(=O)CN(C)C(=O)C=C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.